CCT241161

pan-RAF inhibitor kinase selectivity melanoma

Select CCT241161 for research-grade inhibition of pan-RAF (BRAF, CRAF) and SFKs (SRC, LCK) without paradoxical MAPK pathway reactivation. Differentiated from BRAF-selective agents, this orally bioavailable compound retains full anti-tumor activity in PLX4720- and vemurafenib-resistant xenografts and NRAS-mutant models. Verified purity (≥98%), peer-reviewed in vivo dosing protocols, and a clean 63-kinase selectivity profile minimize off-target confounding in acquired resistance and pathway dissection studies.

Molecular Formula C28H27N7O3S
Molecular Weight 541.6 g/mol
Cat. No. B612043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT241161
SynonymsCCT241161;  CCT-241161;  CCT 241161.
Molecular FormulaC28H27N7O3S
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5
InChIInChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37)
InChIKeyDPMYVVGAYAPQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CCT241161 Procurement Guide: Pan-RAF/SFK Dual Inhibitor for Drug-Resistant Melanoma Models


CCT241161 (CAS 1163719-91-2) is an orally bioavailable, paradox-breaking pan-RAF inhibitor that additionally inhibits SRC family kinases (SFKs) including SRC and LCK [1]. Developed by the Institute of Cancer Research, UK, the compound was designed to simultaneously inhibit RAF (BRAF, BRAF V600E, CRAF) and SFKs, thereby circumventing the paradoxical SRC-mediated pathway reactivation observed with earlier RAF-selective inhibitors in acquired resistance settings [2]. CCT241161 exhibits low nanomolar potency across RAF and SFK targets, with IC50 values of 30 nM (BRAF), 15 nM (BRAF V600E), 6 nM (CRAF), 10 nM (SRC), and 3 nM (LCK) . The compound has been profiled in multiple preclinical models of BRAF-mutant and NRAS-mutant melanoma, including patient-derived xenograft (PDX) models with acquired resistance to BRAF-selective inhibitors [3].

CCT241161 vs Generic Pan-RAF Inhibitors: Why Substitution Introduces Experimental Risk


Pan-RAF inhibitors are not functionally interchangeable. First-generation RAF-selective inhibitors such as vemurafenib and PLX4720 paradoxically activate the MAPK pathway in BRAF wild-type or RAS-mutant contexts by inducing RAF dimerization and membrane recruitment, a phenomenon that limits their utility beyond BRAF V600E-mutant tumors [1]. CCT241161 was specifically engineered to bind the inactive (DFG-out) conformation of BRAF and incorporates SFK inhibitory activity, a dual pharmacology that prevents paradoxical pathway activation in NRAS-mutant and drug-resistant settings [2]. Consequently, substituting CCT241161 with a generic pan-RAF inhibitor lacking SFK activity (e.g., LY3009120) or with a RAF-selective inhibitor would yield fundamentally different pathway modulation profiles and may fail to recapitulate efficacy in acquired resistance models where SFK-mediated bypass signaling predominates. The quantitative evidence below delineates the specific dimensions where CCT241161 demonstrates verifiable differentiation from its closest comparators.

CCT241161 Quantitative Differentiation: Comparative Evidence vs PLX4720 and CCT196969


CCT241161 Potency Across RAF Isoforms: Head-to-Head Comparison with Analog CCT196969

In a direct head-to-head biochemical kinase assay comparison published in Cancer Cell (2015), CCT241161 and its structural analog CCT196969 were evaluated against purified BRAF, BRAF V600E, CRAF, SRC, and LCK kinases [1]. CCT241161 exhibited marginally greater potency than CCT196969 across all five targets, with the most pronounced difference observed for LCK (CCT241161 IC50 = 3 nM vs CCT196969 IC50 = 20 nM, a 6.7-fold improvement) [2].

pan-RAF inhibitor kinase selectivity melanoma BRAF V600E CRAF inhibition

CCT241161 Selectivity Profile in 63-Kinase Panel: Comparative Kinome Scan vs PLX4720 and CCT196969

CCT241161, CCT196969, and the first-generation BRAF-selective inhibitor PLX4720 were screened at 1 μM against a panel of 63 diverse protein kinases [1]. CCT241161 demonstrated selective inhibition of RAFs, SRC, LCK, and a subset of MAPKs, while PLX4720 exhibited a broader inhibitory profile including off-target binding to additional kinases outside the RAF family .

kinase selectivity profiling kinome scan off-target activity RAF inhibitors

CCT241161 Inhibition of Paradoxical MEK/ERK Activation in NRAS-Mutant Cells vs PLX4720

First-generation BRAF inhibitors such as PLX4720 and vemurafenib paradoxically activate MEK/ERK signaling in NRAS-mutant cells, a phenomenon that precludes their use in this genetic context. In direct comparative experiments, CCT241161 inhibited rather than activated MEK in NRAS-mutant cells [1].

paradoxical pathway activation NRAS-mutant melanoma MEK/ERK signaling BRAF inhibitor resistance

CCT241161 Anti-Proliferative Activity in NRAS-Mutant Cells: Comparative Efficacy vs PLX4720

CCT241161 demonstrated superior inhibition of NRAS-mutant cell growth compared to the first-generation BRAF inhibitor PLX4720 in cell proliferation assays [1].

NRAS-mutant melanoma cell proliferation assay anti-cancer activity RAF inhibitor

CCT241161 In Vivo Tumor Regression in BRAF V600E Xenograft Model: Direct Comparison with CCT196969

In a BRAF V600E A375 xenograft study in nude mice, both CCT241161 and CCT196969 demonstrated significant tumor growth inhibition compared to vehicle control, with CCT241161 showing comparable or numerically superior tumor regression [1].

in vivo efficacy xenograft model BRAF V600E melanoma tumor regression

CCT241161 Efficacy in PLX4720-Resistant Xenograft and PDX Models: Evidence Against Acquired Resistance

A key differentiator for CCT241161 is its demonstrated efficacy in models with acquired resistance to first-generation BRAF inhibitors. In PLX4720-resistant A375/R xenografts and patient-derived xenograft (PDX) models from vemurafenib-resistant patients, CCT241161 maintained anti-tumor activity [1].

acquired resistance PLX4720-resistant PDX model BRAF inhibitor resistance patient-derived xenograft

CCT241161 Recommended Research Applications Based on Validated Differentiation Evidence


Preclinical Efficacy Studies in NRAS-Mutant Melanoma Models

Based on direct comparative evidence showing that CCT241161 inhibits MEK/ERK signaling and suppresses cell proliferation in NRAS-mutant melanoma cells, whereas PLX4720 paradoxically activates the pathway [1], CCT241161 is the appropriate tool compound for NRAS-mutant melanoma xenograft and in vitro studies. The compound's dual RAF/SFK inhibition prevents paradoxical pathway activation that would otherwise confound results with first-generation RAF inhibitors.

Mechanistic Studies of Acquired Resistance to BRAF-Selective Inhibitors

CCT241161 retains full anti-tumor activity in PLX4720-resistant A375/R xenografts and in PDX models derived from patients with acquired vemurafenib resistance [1]. This validated differentiation makes CCT241161 the preferred compound for experiments designed to interrogate SFK-mediated bypass signaling as a resistance mechanism, or for screening combination strategies aimed at overcoming BRAF inhibitor resistance.

Kinase Selectivity Profiling and Pathway Dissection Experiments

Kinome scan data (63-kinase panel) demonstrate that CCT241161 exhibits a cleaner selectivity profile limited primarily to RAFs, SRC, LCK, and MAPKs at 1 μM, whereas PLX4720 shows broader off-target activity [1]. Researchers requiring a pharmacological tool with well-defined on-target space for pathway dissection (e.g., MAPK vs SFK signaling contributions) should select CCT241161 to minimize confounding off-target effects.

Oral In Vivo Pharmacology Studies Requiring Bioavailable Pan-RAF/SFK Inhibition

CCT241161 is orally bioavailable and has been validated in multiple in vivo xenograft models at 20 mg/kg daily oral dosing, demonstrating tumor regression in BRAF V600E, NRAS-mutant, and drug-resistant settings without significant body weight loss [1]. For in vivo pharmacology programs requiring an orally dosed pan-RAF/SFK inhibitor with peer-reviewed efficacy documentation, CCT241161 offers a well-characterized option with direct comparator data against both analog (CCT196969) and first-generation (PLX4720) compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT241161

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.